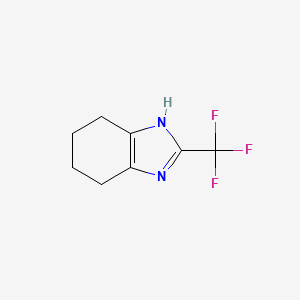
Methyl 1-(p-tolyl)cyclopropanecarboxylate
Vue d'ensemble
Description
“Methyl 1-(p-tolyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It is used in various applications, including structure-activity studies of small carboxylic acids (SCAs) and the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(p-tolyl)cyclopropanecarboxylate” consists of a cyclopropane ring attached to a carboxylate group and a p-tolyl group. The p-tolyl group is a functional group related to toluene, consisting of a methyl group and an aromatic ring .Applications De Recherche Scientifique
Synthesis of Pyrazolone Derivatives
“Methyl 1-(p-tolyl)cyclopropanecarboxylate” can be used in the synthesis of Pyrazolone derivatives . Pyrazolone derivatives have been of interest to medicinal chemists for their wide range of biological activity . The presence of C=O group is of great importance, considering the fact that it can be transformed into various chloride compounds and imine compounds .
Biological Activities of Pyrazolone Derivatives
The synthesized Pyrazolone derivatives using “Methyl 1-(p-tolyl)cyclopropanecarboxylate” have significant effects against the tested microorganisms . This makes it a potential candidate for developing new antibacterial and antifungal agents .
Potential Extraction and Spectrophotometric Reagents
“Methyl 1-(p-tolyl)cyclopropanecarboxylate” can be used in the synthesis of α-ketoimines, which have applications as potential extraction and spectrophotometric reagents . They also have applications in the synthesis of interesting tetradentatate β-ketoimine complexes with metals .
Ethylene Agonist in Plants
“Methyl 1-(p-tolyl)cyclopropanecarboxylate” has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Plant Growth Regulator
The bioactivities of “Methyl 1-(p-tolyl)cyclopropanecarboxylate” render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries . It can regulate a myriad of biological processes including seed germination, root growth and hair formation, nodulation, leaf expansion, organ senescence and abscission, fruit ripening, and responses to numerous stresses such as drought, flooding, high salinity, and low temperature .
Adsorption and Dissociation Studies
“Methyl 1-(p-tolyl)cyclopropanecarboxylate” can be used in adsorption and dissociation studies . For example, it can be deposited on Au(111) and investigated by means of photoelectron spectroscopy and density functional theory calculations .
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNOCBCIJGIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(p-tolyl)cyclopropanecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

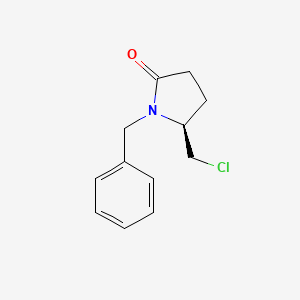
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

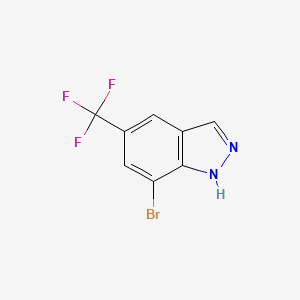
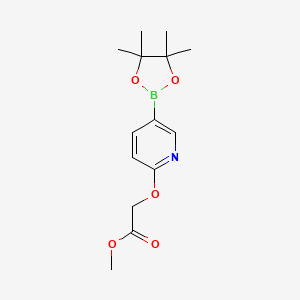


![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)
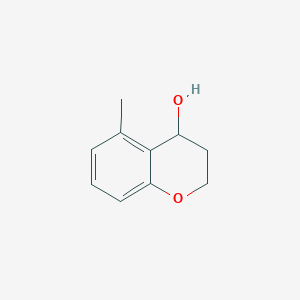
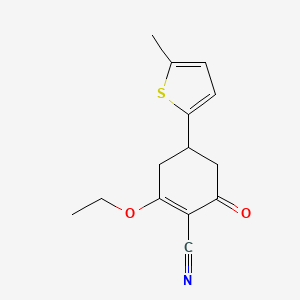
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)
